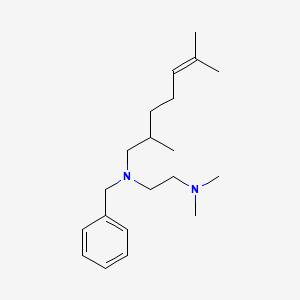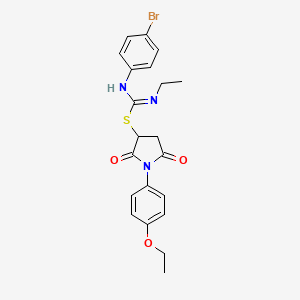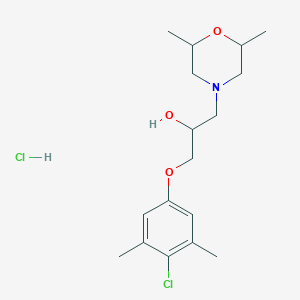
ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate, also known as EMBP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperidinecarboxylate derivatives and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. It also acts as an antioxidant, which protects neurons from oxidative stress. Additionally, it has been shown to increase the levels of serotonin and norepinephrine, which are involved in regulating mood.
Biochemical and Physiological Effects:
ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function, protect dopaminergic neurons from oxidative stress, and regulate mood. It has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the advantages of ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is that it is easy to synthesize and has shown promising results in various scientific research applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential applications in other diseases such as Huntington's disease and multiple sclerosis. Additionally, research can be conducted to investigate the potential side effects of ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate and to optimize its dosage and administration.
In conclusion, ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in diseases such as Alzheimer's disease, Parkinson's disease, and depression make it a promising candidate for further research. However, further investigation is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
Ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of 3-methoxybenzoyl chloride with 2-phenylethylamine to form 1-(3-methoxybenzoyl)-4-(2-phenylethyl)piperidine. This intermediate is then reacted with ethyl chloroformate to obtain the final product, ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate.
科学的研究の応用
Ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. In Alzheimer's disease, ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is crucial for memory and learning. In Parkinson's disease, ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to protect dopaminergic neurons from oxidative stress, which is a major contributor to the pathogenesis of the disease. In depression, ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to increase the levels of serotonin and norepinephrine, two neurotransmitters that play a crucial role in regulating mood.
特性
IUPAC Name |
ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-29-23(27)24(13-12-19-8-5-4-6-9-19)14-16-25(17-15-24)22(26)20-10-7-11-21(18-20)28-2/h4-11,18H,3,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEWZVLSBUUWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC(=CC=C2)OC)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![(2-{[({5-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetic acid](/img/structure/B5120327.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)



![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
![ethyl 1-[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5120386.png)
![3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)
![2-butyl-N-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5120396.png)
![7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B5120420.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B5120425.png)